Prosaptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

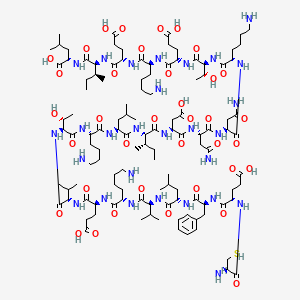

Prosaptide refers to synthetic peptides derived from the neurotrophic region of prosaposin, a glycoprotein precursor of saposins A–D. The bioactive sequence is located within the saposin C domain, typically comprising 12–22 amino acids . This compound activates GPR37 and GPR37L1, orphan G protein-coupled receptors (GPCRs) predominantly expressed in the nervous system, mediating neuroprotective and glioprotective effects . Key mechanisms include:

- MAPK/ERK pathway activation: Essential for sulfatide synthesis in Schwann cells and neuronal survival .

- G-protein coupling: Utilizes Gi-cAMP and ERK signaling cascades to regulate oxidative stress responses and synaptic plasticity .

- Blood-brain barrier (BBB) permeability: Retro-inverso analogs (e.g., this compound D4) exhibit enhanced stability and BBB penetration .

Preparation Methods

Prosaptide is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthetic route involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography to achieve high purity .

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves rigorous quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Receptor Binding and Activation

Prosaptide TX14(A) binds to two orphan GPCRs, GPR37 and GPR37L1 , with high affinity:

| Receptor | EC₅₀ (nM) | Signaling Pathway | Pertussis Toxin Sensitivity | Reference |

|---|---|---|---|---|

| GPR37 | 7 | Gαᵢ/o-coupled | Yes | |

| GPR37L1 | 5 | Gαᵢ/o-coupled | Yes |

-

Mechanism : Binding induces receptor internalization and activates pertussis toxin-sensitive G proteins, leading to inhibition of cAMP production and stimulation of ERK phosphorylation .

-

Full-Length Prosaposin : The parent protein prosaposin also activates these receptors, mirroring this compound’s effects .

ERK Phosphorylation

-

Activation : this compound stimulates ERK1/2 phosphorylation in transfected HEK-293T cells and primary astrocytes via GPR37/GPR37L1 .

-

Functional Outcomes :

Akt Pathway Activation

-

This compound TX14(A) induces Akt phosphorylation in Schwann cells and prostate cancer cells, promoting survival via phosphatidylinositol 3-kinase (PI3K) .

Oxidative Stress Protection

This compound mitigates hydrogen peroxide (H₂O₂)-induced cell death in cortical astrocytes:

| Treatment | Lactate Dehydrogenase Release (Reduction %) | Receptor Knockdown Effect | Reference |

|---|---|---|---|

| This compound (100 nM) | 45–60% | Attenuated by GPR37/GPR37L1 siRNA |

-

Mechanism : Activation of GPR37/GPR37L1 triggers ERK and Akt pathways, reducing reactive oxygen species (ROS) damage .

Cross-Talk with Lysosomal Pathways

Scientific Research Applications

Neuroprotection and Nerve Regeneration

Prosaptide has been extensively studied for its role in promoting nerve regeneration and protecting neuronal cells from damage. Key findings include:

- Nerve Injury Recovery : Injections of this compound TX14(A) have been shown to significantly shorten recovery times from sciatic nerve injuries. Studies indicate that it enhances nerve regeneration distance and increases the diameter of regenerated axons following injury in animal models .

- Mechanisms of Action : this compound activates signaling pathways that inhibit apoptosis in neurons. It upregulates anti-apoptotic factors such as Bcl-2 while downregulating pro-apoptotic factors like BAX, thereby protecting dopaminergic neurons in models of Parkinson's disease .

- Cellular Protection : this compound has demonstrated protective effects on various cell types, including Schwann cells and cerebellar granule cells. It promotes cell survival through the activation of phosphatidylinositide 3-kinases and the Akt signaling pathway .

Table 1: Summary of Neuroprotective Effects of this compound

| Study | Model | Outcome |

|---|---|---|

| Jolivalt et al. (2008) | Sciatic nerve injury | Enhanced regeneration distance and axonal diameter |

| Gao et al. (2013) | MPTP-treated mice | Rescue of dopaminergic neurons, reduced astrocytic reactivity |

| Tsuboi et al. (1998) | Cerebellar granule cells | Protection from programmed cell death |

Pain Management

This compound is also being investigated for its potential in managing neuropathic pain, particularly in conditions like HIV-associated sensory neuropathies.

- Clinical Trials : A randomized, double-blind study evaluated the efficacy of this compound for treating painful HIV-associated sensory neuropathies. Although the trial was stopped due to a planned futility analysis, it provided insights into the safety profile of this compound with no significant differences in adverse events compared to placebo .

- Mechanism of Action : this compound's analgesic effects are believed to be mediated through G protein-coupled receptors GPR37 and GPR37L1. These receptors are implicated in modulating pain pathways, indicating that this compound may offer a novel approach to pain management by targeting these receptors .

Table 2: Results from Clinical Trials on Pain Management

| Trial | Condition | Dosage | Outcome |

|---|---|---|---|

| PLOS ONE Study (2007) | HIV-associated sensory neuropathy | 2, 4, 8, 16 mg/day | No significant pain reduction compared to placebo |

Mechanistic Insights

The mechanisms by which this compound exerts its effects are critical for understanding its therapeutic potential:

- G Protein Activation : this compound has been shown to stimulate G protein-mediated signaling pathways, particularly through Gαi and Gαo proteins. This activation is essential for its neuroprotective and analgesic effects .

- Endocytosis of Receptors : Research indicates that this compound induces endocytosis of GPR37 and GPR37L1, which may play a role in its mechanism of action by modulating receptor availability on the cell surface .

Mechanism of Action

Prosaptide exerts its effects by binding to G-protein-coupled receptors GPR37 and GPR37L1. Upon binding, this compound promotes the endocytosis of these receptors and activates downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1 and ERK2) . This activation leads to various cellular responses, such as increased cell survival, neuritogenesis, and protection against oxidative stress .

Comparison with Similar Compounds

Prosaposin-Derived Peptides

Prosaptide TX14(A)

Retro-Inverso Prosaptides (D2–D5)

- Design: D-amino acids with reversed sequences to improve enzymatic stability .

- This compound D4 :

- This compound D5 :

This compound TX15-2

- Advantages : Increased CNS stability compared to TX14(A) .

- BBB Transport: Crosses via nonspecific mechanisms but lacks retro-inverso stability .

Non-Prosaposin Neuroprotective Peptides

Thrombospondin-1 (TSP1)-Derived Peptides

- Mechanism : Activates CD36 to induce apoptosis in cancer cells .

- Therapeutic Role : Reduces inflammation and angiogenesis in rheumatoid arthritis models .

- Contrast with this compound : Targets peripheral pathologies (e.g., ovarian cancer) rather than CNS-specific GPCRs .

AR-A014418 (GSK3 Inhibitor)

- Function : Prevents diabetes-associated synaptic damage and learning deficits .

- Comparison : this compound TX14(A) shows equivalent efficacy in diabetic encephalopathy but with additional neurotrophic support .

Key Data Tables

Table 1: Pharmacological Profiles of this compound Variants

Table 2: Therapeutic Efficacy in Disease Models

Discussion of Divergent Findings

- ERK Pathway Complexity : In mdx mice, this compound reduces PS and GPR37 expression despite elevated ERK phosphorylation, suggesting context-dependent regulation .

Q & A

Basic Research Questions

Q. What are the molecular mechanisms underlying Prosaptide-mediated activation of GPR37 and GPR37L1, and how can these pathways be experimentally validated?

Methodological Answer: To study this compound’s receptor activation, use in vitro assays measuring ERK1/2 phosphorylation in Schwann cells (a key downstream signaling marker). Dose-response curves can establish EC50 values (e.g., 5 nM for GPR37L1 and 7 nM for GPR37) using selective agonists/antagonists to confirm receptor specificity . Co-immunoprecipitation or fluorescence resonance energy transfer (FRET) assays can validate direct receptor-ligand interactions.

Q. How do experimental models (e.g., Schwann cell cultures vs. animal neuropathic pain models) influence the observed efficacy of this compound in neuroprotection?

Methodological Answer: Compare in vitro models (e.g., ERK phosphorylation in Schwann cells) with in vivo models (e.g., HIV-associated neuropathy trials using electronic pain diaries). Ensure consistency in dosing, administration routes, and outcome measures (e.g., pain score reductions). Note that Schwann cell models may oversimplify systemic effects like blood-brain barrier penetration, requiring complementary animal studies .

Q. What standardized protocols exist for quantifying this compound’s anti-inflammatory effects in preclinical studies?

Methodological Answer: Use cytokine profiling (e.g., ELISA for TNF-α, IL-6) in serum or tissue samples from arthritis models. Combine with histopathological analysis of vascularization and neutrophil infiltration. Ensure controls for off-target effects by comparing this compound with TSP1-derived peptides, which share overlapping pathways .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between this compound’s efficacy in preclinical cancer models and limited clinical success in neuropathic pain trials?

Methodological Answer: Conduct meta-analyses of preclinical vs. clinical data, focusing on dosing regimens and outcome heterogeneity. For example, in HIV neuropathy trials, sensitivity analyses (e.g., last-observation-carried-forward vs. observed data) revealed robustness issues in pain score imputation . Use translational models (e.g., patient-derived xenografts) to bridge gaps between in vitro potency and in vivo bioavailability .

Q. What statistical approaches are optimal for addressing missing data in this compound clinical trials, particularly in longitudinal neuropathic pain studies?

Methodological Answer: Apply multiple imputation techniques (e.g., Markov chain Monte Carlo) alongside sensitivity analyses to assess missing data assumptions. In HIV neuropathy trials, Wei-Johnson tests compared treatment effects across time points, but Bayesian hierarchical models could better handle sparse longitudinal data .

Q. How can multi-omics approaches elucidate this compound’s dual roles in neuroprotection and tumor suppression?

Methodological Answer: Integrate transcriptomics (RNA-seq of ERK pathway genes) with proteomics (phospho-kinase arrays) in neural and cancer cell lines. For example, in ovarian cancer models, CD36 receptor expression mediated this compound’s anti-tumor effects, suggesting CRISPR screens to identify co-regulated genes .

Q. What strategies optimize this compound delivery in vivo to enhance blood-brain barrier penetration for neurodegenerative applications?

Methodological Answer: Test nanoparticle encapsulation or peptide PEGylation to improve stability. Use pharmacokinetic studies (e.g., LC-MS/MS quantification in cerebrospinal fluid) paired with in vivo imaging (e.g., fluorescently labeled this compound) to track biodistribution .

Q. How do this compound and TSP1-derived peptides synergize or antagonize in regulating angiogenesis and inflammation?

Methodological Answer: Use combinatorial dose matrices in endothelial cell migration assays (e.g., scratch assays) and measure CTGF expression via qPCR. In arthritis models, compare monotherapy vs. co-administration with TSP1 peptides, focusing on macrophage polarization shifts .

Q. Methodological Considerations for Experimental Design

Q. How should researchers control for this compound’s pleiotropic effects when isolating receptor-specific pathways?

- Use siRNA knockdown or CRISPR-Cas9 KO models for GPR37/GPR37L1 in target cells.

- Validate findings with orthogonal assays (e.g., calcium flux for Gαq signaling vs. ERK for Gαs) .

Q. What biomarkers are most reliable for assessing this compound activity in early-phase clinical trials?

- Prioritize ERK phosphorylation in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker.

- In cancer trials, monitor CD36 expression via flow cytometry in circulating tumor cells .

Q. Data Interpretation and Conflict Resolution

Q. How can conflicting results between this compound’s neuroprotective and pro-inflammatory roles be resolved?

- Conduct time-course experiments to identify biphasic effects (e.g., acute vs. chronic exposure).

- Use single-cell RNA-seq to dissect cell-type-specific responses in mixed neural cultures .

Q. What frameworks guide the prioritization of this compound’s therapeutic applications given its multifunctionality?

Properties

Molecular Formula |

C116H196N28O37S |

|---|---|

Molecular Weight |

2607.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C116H196N28O37S/c1-17-61(13)91(112(176)137-80(54-88(157)158)107(171)136-79(53-83(123)148)106(170)135-78(52-82(122)147)105(169)126-70(35-25-29-47-120)101(165)143-93(63(15)145)114(178)131-72(37-41-85(151)152)99(163)125-67(32-22-26-44-117)96(160)128-74(39-43-87(155)156)103(167)141-92(62(14)18-2)113(177)138-81(116(180)181)50-58(7)8)142-109(173)76(49-57(5)6)132-98(162)69(34-24-28-46-119)130-115(179)94(64(16)146)144-111(175)90(60(11)12)139-102(166)73(38-42-86(153)154)127-97(161)68(33-23-27-45-118)129-110(174)89(59(9)10)140-108(172)75(48-56(3)4)133-104(168)77(51-65-30-20-19-21-31-65)134-100(164)71(36-40-84(149)150)124-95(159)66(121)55-182/h19-21,30-31,56-64,66-81,89-94,145-146,182H,17-18,22-29,32-55,117-121H2,1-16H3,(H2,122,147)(H2,123,148)(H,124,159)(H,125,163)(H,126,169)(H,127,161)(H,128,160)(H,129,174)(H,130,179)(H,131,178)(H,132,162)(H,133,168)(H,134,164)(H,135,170)(H,136,171)(H,137,176)(H,138,177)(H,139,166)(H,140,172)(H,141,167)(H,142,173)(H,143,165)(H,144,175)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,180,181)/t61-,62-,63+,64+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-,93-,94-/m0/s1 |

InChI Key |

KSDDQEGWVBODMD-OULINLAESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CS)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.